molecular formula C7H9IN2O B12935720 (R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B12935720
M. Wt: 264.06 g/mol
InChI Key: VIDJJCMVUOQHNW-SCSAIBSYSA-N
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Description

®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of ®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of iodine as a catalyst to promote the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of ®-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular pathways involved depend on the specific biological context and the target molecules .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

(6R)-3-iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C7H9IN2O/c1-4-2-6-5(3-11-4)7(8)10-9-6/h4H,2-3H2,1H3,(H,9,10)/t4-/m1/s1

InChI Key

VIDJJCMVUOQHNW-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CO1)C(=NN2)I

Canonical SMILES

CC1CC2=C(CO1)C(=NN2)I

Origin of Product

United States

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